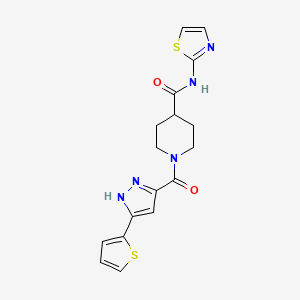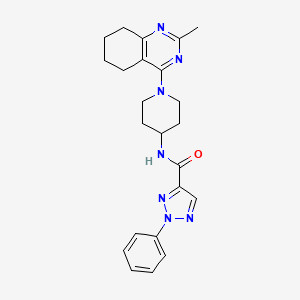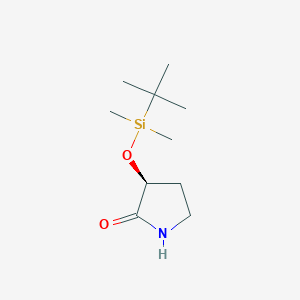
(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one
概要
説明
“(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one” is a chemical compound with the CAS Number: 130403-91-7 . It has a molecular weight of 215.37 and its IUPAC name is (S)-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-7-11-9(8)12/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m0/s1 . This indicates that the compound contains 10 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 silicon atom .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 215.37 . The compound is typically stored at temperatures between 2-8°C .科学的研究の応用
Synthesis and Applications in Organic Chemistry
(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one is a significant compound in the field of organic chemistry, particularly in the synthesis of complex molecules. It is used as a starting material or intermediate in various synthetic routes. For instance, Tollenaere and Ghosez (1998) demonstrated its utility in preparing 1-[(tert-butyldimethylsilyl)oxy] alkenyl isocyanates, which are crucial for synthesizing highly functionalized pyridines and derivatives of uracil or thymine (Tollenaere & Ghosez, 1998). Similarly, Cai et al. (2011) utilized a tert-butyldimethylsilyl protected carbohydrate-based allene for the stereoselective synthesis of pyrrolidine derivatives, showcasing its role in achieving high diastereoselectivities and good yields (Cai et al., 2011).
Contribution to Heterocyclic Chemistry
In the domain of heterocyclic chemistry, (S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one plays a vital role. Zanardi et al. (2000) reported its application in a modular strategy to obtain core units of annonaceous acetogenins and their nitrogen and sulfur analogues. This method demonstrates the compound's versatility in generating structural diversity in organic synthesis (Zanardi et al., 2000). Moreover, Taratayko et al. (2022) explored its use in preparing pyrrolidine nitroxides, highlighting its potential in synthesizing compounds with high resistance to bioreduction (Taratayko et al., 2022).
Safety and Hazards
The safety information available indicates that the compound may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection (P280) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
特性
IUPAC Name |
(3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-7-11-9(8)12/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJCHYKXNFQQSM-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Bromofuran-2-yl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2653089.png)
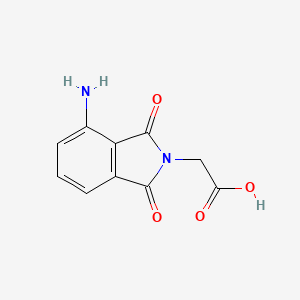
![2-Chloro-N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B2653091.png)
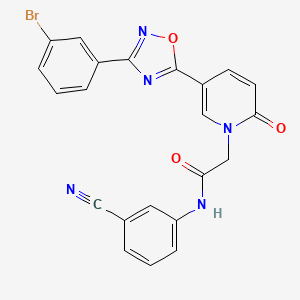
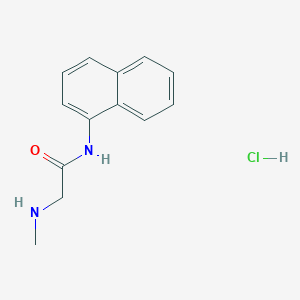
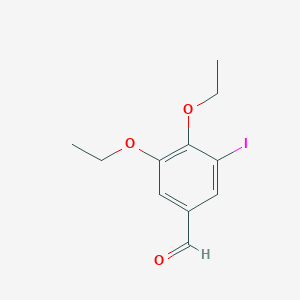
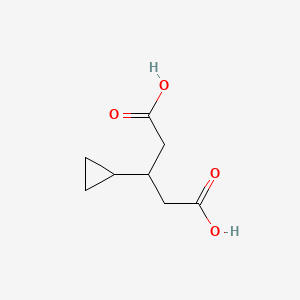

![2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-benzo[D]1,3-dioxolen-5-ylethanamide](/img/structure/B2653101.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2653102.png)
![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2653105.png)
